3-Amino-N-(phenylsulphonyl)benzenesulphonamide
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Overview
Description
3-amino-n-(phenylsulfonyl)benzenesulfonamide is an organic compound with the molecular formula C12H12N2O4S2 It is a derivative of benzenesulfonamide and contains both amino and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-n-(phenylsulfonyl)benzenesulfonamide typically involves the reaction of aniline derivatives with sulfonyl chlorides under controlled conditions. One common method includes the reaction of 3-aminobenzenesulfonamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-n-(phenylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonamides.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce a variety of substituted benzenesulfonamides .
Scientific Research Applications
3-amino-n-(phenylsulfonyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Industry: It is used as a catalyst in various organic reactions, including the synthesis of imidazoles.
Mechanism of Action
The mechanism of action of 3-amino-n-(phenylsulfonyl)benzenesulfonamide involves the inhibition of specific enzymes. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, which plays a role in tumor growth and survival. By binding to the active site of the enzyme, the compound prevents its normal function, leading to reduced tumor cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(phenylsulfonyl)benzenesulfonamide: Similar in structure but lacks the amino group.
4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide: Contains a thiazolone scaffold, offering different biological activities.
Uniqueness
3-amino-n-(phenylsulfonyl)benzenesulfonamide is unique due to the presence of both amino and sulfonyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX selectively makes it a promising candidate for anticancer therapy .
Properties
CAS No. |
4431-68-9 |
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Molecular Formula |
C12H12N2O4S2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-amino-N-(benzenesulfonyl)benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O4S2/c13-10-5-4-8-12(9-10)20(17,18)14-19(15,16)11-6-2-1-3-7-11/h1-9,14H,13H2 |
InChI Key |
QRRXGUYBWCPMGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC(=C2)N |
Origin of Product |
United States |
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